3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid

Thermal stability Solid-state characterization Storage conditions

3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid (CAS 53030-49-2), synonymously referred to as Boc-RS-3-amino-3-(2-thienyl)propionic acid or Boc-β-(2-thienyl)-DL-alanine, is a protected, non-proteinogenic β-amino acid derivative. It features a tert-butoxycarbonyl (Boc) protecting group on the β-amino nitrogen and a 2-thienyl (thiophen-2-yl) substituent at the β-carbon of the propanoic acid backbone (C₁₂H₁₇NO₄S, MW 271.33 g/mol, mp 99–102 °C).

Molecular Formula C12H17NO4S
Molecular Weight 271.33 g/mol
CAS No. 53030-49-2
Cat. No. B3042208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid
CAS53030-49-2
Molecular FormulaC12H17NO4S
Molecular Weight271.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CS1
InChIInChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-8(7-10(14)15)9-5-4-6-18-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)
InChIKeyNKASXWOGBMOZJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid (CAS 53030-49-2) – Structural Classification and Procurement-Relevant Identity


3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid (CAS 53030-49-2), synonymously referred to as Boc-RS-3-amino-3-(2-thienyl)propionic acid or Boc-β-(2-thienyl)-DL-alanine, is a protected, non-proteinogenic β-amino acid derivative . It features a tert-butoxycarbonyl (Boc) protecting group on the β-amino nitrogen and a 2-thienyl (thiophen-2-yl) substituent at the β-carbon of the propanoic acid backbone (C₁₂H₁₇NO₄S, MW 271.33 g/mol, mp 99–102 °C) [1]. As a β-amino acid building block, it serves as a synthetic precursor for peptidomimetics, vasopressin analogs, protease inhibitor scaffolds, and bioisosteric replacements of phenylalanine in bioactive peptides [2][3].

Why Generic Substitution of 3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid with Superficial Analogs Introduces Functional Risk


Substituting 3-[(tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid with a generic Boc-phenylalanine, a 3-thienyl positional isomer, or an alternative β-amino acid scaffold carries measurable risk. The β-(2-thienyl) substitution generates a quantifiably distinct electronic, steric, and pharmacological profile: a lower computed logP (XLogP3-AA = 1.7) than Boc-phenylalanine (LogP ≈ 2.6) [1], differential enzyme inhibition kinetics (Ki = 2×10⁻⁴ M for phenylalanyl-tRNA synthetase vs. Km = 6×10⁻⁶ M for natural phenylalanine) [2], and a differentiated vasopressin receptor activity profile with oxytocic (19.0 units/mg), avian vasodepressor (87 units/mg), and antidiuretic (332 units/mg) potencies that diverge from the unsubstituted 8-lysine-vasopressin baseline [3]. These are not interchangeable attributes and must be evaluated against the intended application before procurement.

Quantitative Differentiation Evidence for 3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid Against Its Closest Analogs


Thermal Stability Advantage: Melting Point of 3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid vs. Boc-Phenylalanine and Boc-D-2-thienylalanine

The racemic 3-[(tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid exhibits a melting point of 99–102 °C , which is 12–17 °C higher than Boc-L-phenylalanine (mp 85–87 °C) [1] and 23–32 °C higher than the enantiopure Boc-β-(2-thienyl)-D-alanine (mp 70–76 °C) . This elevated melting point indicates stronger crystal lattice energy in the racemic β-amino acid form with the 2-thienyl substituent, attributable to a combination of racemic-compound packing effects, hydrogen-bonding capacity (2 H-bond donors, 5 H-bond acceptors, TPSA 104 Ų), and the sulfur-mediated polarizability of the thiophene ring .

Thermal stability Solid-state characterization Storage conditions

Lipophilicity Differentiation: 2-Thienyl vs. Phenyl Bioisostere Impact on Partition Coefficient

The computed partition coefficient (XLogP3-AA) for the 3-[(tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid scaffold is 1.7 [1], whereas Boc-L-phenylalanine has a reported LogP of approximately 2.6 [2]. This ΔLogP of approximately –0.9 units reflects the replacement of the phenyl ring with the more polarizable thiophene, which introduces a sulfur heteroatom that increases hydrogen-bond acceptor capacity (5 vs. 4 in Boc-Phe) and alters the topological polar surface area. The lower lipophilicity of the 2-thienyl derivative predicts reduced passive membrane permeability relative to Boc-Phe but also lower non-specific protein binding, a trade-off that must be evaluated for the target application [3].

Lipophilicity Bioisosterism Drug-likeness

Enzyme Binding Discrimination: β-2-Thienylalanine as a Phenylalanine Surrogate with Distinct Kinetic Signature

When the Boc group of the target compound is removed, the resulting β-2-thienylalanine acts as a competitive ligand for phenylalanyl-tRNA synthetase. Kinetic studies established a Ki of approximately 2×10⁻⁴ M for thienylalanine inhibition of phenylalanine activation, compared to a Km of 6×10⁻⁶ M for the natural substrate phenylalanine [1]. This approximately 33-fold weaker binding affinity for the thienyl analog relative to phenylalanine demonstrates that the 2-thienyl ring is recognized by the phenylalanine-binding pocket but with quantitatively altered affinity—a critical parameter for designing peptide-based probes, enzyme inhibitors, or unnatural-protein expression systems where controlled incorporation fidelity is essential [2].

Enzyme kinetics Aminoacyl-tRNA synthetase Substrate discrimination

Vasopressin Receptor Pharmacology: [3-(2-Thienyl)-L-alanine]-8-Lysine-Vasopressin vs. Parent 8-Lysine-Vasopressin

Incorporation of β-(2-thienyl)-L-alanine into position 3 of 8-lysine-vasopressin—synthesized using the Boc-protected building block (CAS 53030-49-2 as the racemic precursor or its enantiopure form)—yields a vasopressin analog with pharmacologically differentiated activity. The purified [3-thienylalanine]-8-lysine-vasopressin exhibits oxytocic activity of 19.0 ± 0.5 units/mg, avian vasodepressor activity of 87 ± 4 units/mg, rat pressor activity of 243 ± 5 units/mg, and antidiuretic activity of 332 ± 32 units/mg [1]. Relative to the unsubstituted 8-lysine-vasopressin baseline, the analog shows higher oxytocic, avian vasodepressor, and antidiuretic potencies, while pressor potency is approximately equal to or slightly lower than the parent peptide [2]. This differential receptor-subtype activation profile demonstrates that the 2-thienyl substitution confers measurable pharmacological selectivity that cannot be replicated by phenylalanine or other aromatic replacements.

Vasopressin analogs Receptor pharmacology Peptide hormone engineering

Positional Isomer Differentiation: 2-Thienyl vs. 3-Thienyl Substitution on the β-Amino Acid Scaffold

The 2-thienyl isomer (CAS 53030-49-2; target compound) differs from the 3-thienyl isomer (CAS 500770-67-2 for the S-enantiomer) in the position of sulfur relative to the point of attachment to the β-carbon. The 2-thienyl variant positions the sulfur atom closer to the peptide backbone, enhancing its capacity to participate in non-classical C–H···O and S···π interactions that can stabilize specific secondary structure motifs (e.g., β-turn-like folds) as demonstrated by crystallographic and NMR studies on Boc-protected β-amino acid peptides [1]. The 3-thienyl isomer, by contrast, projects the sulfur away from the backbone and exhibits a different hydrogen-bonding network topology in solid-state structures [2]. In the context of phenylalanine bioisosterism, the 2-thienyl replacement is statistically the more common medicinal chemistry substitution (ranked B11 in frequency analysis), whereas 3-thienyl replacement is substantially rarer (ranked B75), suggesting a broader precedent and validated synthetic toolkit for 2-thienyl derivatives [3].

Regioisomerism Structure-activity relationship Thiophene chemistry

β-Amino Acid Scaffold Advantage: Proteolytic Stability Relative to α-Amino Acid Analogs

The target compound is classified as a β-amino acid, meaning the amino group is at the 3-position (β-carbon) of the propanoic acid chain rather than the 2-position (α-carbon) as in standard proteinogenic amino acids. Incorporation of β-amino acids at the scissile bond of peptide substrates has been shown to confer resistance to hydrolysis by serine, cysteine, and metalloproteases while retaining moderate enzyme affinity [1]. For example, β-amino acid substitution at the P1–P1′ scissile bond of peptidase substrates reduced hydrolysis rates substantially, with only a 2- to 10-fold increase in Ki relative to the natural α-amino acid substrate [2]. Furthermore, aromatic β²,³-amino acids containing thiophene rings (e.g., 3-aminothiophene-2-carboxylic acid) have been shown to induce unique folding propensities in macrocyclic peptides, enhancing both conformational rigidity and serum stability . The Boc protection on the target compound enables its direct use in solid-phase Boc-strategy peptide synthesis (SPPS) without requiring additional protection steps.

Proteolytic stability Peptidomimetics β-Peptides

Evidence-Backed Research and Industrial Application Scenarios for 3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid (CAS 53030-49-2)


Peptide Vasopressin/Oxytocin Receptor Engineering with Subtype-Selective Pharmacological Profiles

Based on the quantitative in vivo pharmacological data from Smith et al. (1975) [1], laboratories engineering vasopressin/oxytocin receptor ligands should procure 3-[(tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid as the key building block for position-3 substitution. The resulting [3-thienylalanine]-vasopressin analog demonstrates differentiated oxytocic (19.0 units/mg), avian vasodepressor (87 units/mg), and antidiuretic (332 units/mg) potencies versus the parent peptide. The Boc protecting group enables direct integration into Boc-strategy solid-phase peptide synthesis (Boc-SPPS) with standard DCC/HBt coupling protocols. This compound is specifically justified when the research objective is to tune V2 receptor antidiuretic potency independently of V1a pressor activity.

Protease-Resistant Peptidomimetic Design Using β-Amino Acid Scaffolds

Programs developing peptidase-stable therapeutic leads—particularly cathepsin C inhibitors, where dipeptide nitriles with thienyl alanine in the P2 position have demonstrated potent and selective inhibition [2]—benefit from procuring this compound as a β-amino acid precursor. The β-alanine backbone confers resistance to proteolytic hydrolysis while the Boc group allows selective deprotection under acidic conditions (TFA) without affecting the thiophene sulfur. The quantified lipophilicity difference (XLogP3-AA = 1.7 vs. Boc-Phe LogP ≈ 2.6) provides a defined starting point for tuning the ADME profile of inhibitor series through rational scaffold selection.

Bioisosteric Replacement of Phenylalanine in Structure-Activity Relationship (SAR) Studies

Medicinal chemistry teams conducting systematic phenylalanine bioisostere scans can use this compound to evaluate the 2-thienyl substitution with quantifiable differentiation from the parent phenyl scaffold. The approximately 33-fold weaker binding to phenylalanyl-tRNA synthetase (Ki = 2×10⁻⁴ M vs. Km = 6×10⁻⁶ M for Phe) [3] and the –0.9 log unit lipophilicity shift relative to Boc-Phe provide two measurable parameters against which to benchmark the impact on target affinity, cellular permeability, and metabolic stability. The 2-thienyl substitution is the most common phenyl bioisostere in approved drugs (frequency rank B11 vs. B75 for 3-thienyl), offering a higher-probability starting point for lead optimization.

Non-Proteinogenic Amino Acid Incorporation for Unnatural-Protein Engineering

Research groups engineering proteins with non-canonical amino acids for biophysical probing or therapeutic modification can utilize the deprotected form of this compound (β-2-thienylalanine) as a phenylalanine surrogate. The established kinetic parameters for phenylalanyl-tRNA synthetase (Km for Phe = 6×10⁻⁶ M; Ki for thienylalanine = 2×10⁻⁴ M) [3] enable predictable control over incorporation fidelity in E. coli expression systems. Procuring the Boc-protected precursor (CAS 53030-49-2) provides a stable, storable form that can be deprotected immediately before supplementation into auxotrophic expression media.

Quote Request

Request a Quote for 3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.